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Compound of Interest

(4-Hydroxyphenyil)
Compound Name:
(phenyl)methanone-d5

Cat. No.: B12400742

Get Quote

\ J

Structural Definition & Isotopic Logic

e Chemical Name: (4-Hydroxyphenyl)(phenyl-d5)methanone[1]
o CAS Number: 76478-47-2 (labeled); 1137-42-4 (unlabeled parent)
¢ Molecular Formula:

e Exact Mass: 203.11 (calculated using

)

» Structure: The molecule consists of two aromatic rings connected by a carbonyl group.
o Ring A (Phenolic): Contains the 4-hydroxyl group.[2][3][4][5][6][7][8] Non-deuterated (

).

o Ring B (Phenyl): Unsubstituted. Fully deuterated (
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Strategic Importance of Label Placement

The placement of the deuterium atoms on the unsubstituted phenyl ring (Ring B) is chemically
strategic. It avoids the exchangeable phenolic proton (which would be lost in protic solvents)
and ensures the label is retained in the primary mass spectrometry fragments used for
quantification.

Mass Spectrometry (LC-MS/MS) Data

Mass spectrometry provides the primary validation of isotopic incorporation. The fragmentation
pattern distinguishes the d5-labeled standard from the endogenous analyte.

Theoretical & Observed Transitions (ESI+)

In Electrospray lonization (Positive Mode), the molecule forms a protonated pseudo-molecular

ion
Parent Mass Shift ( Structural
lon Type d5-Labeled (IS) L
(Unlabeled) ) Origin
Precursor lon 199.1 m/z 204.1 m/z +5 Da Intact Molecule
Fragment 1 121.0 m/ 121.0 m/ 0D
.0m/z .0m/z a .
(Quantifier) (Ring A)
Fragment 2 105.0 m/ 110.0 m/ 5D
.Uomiz .Umj/z + a .
(Qualifier) (Ring B)
Fragment 3 77.0 m/z 82.0 m/z +5 Da

(Ring B Phenyl)

Mechanism of Fragmentation

The stability of the acylium ion drives fragmentation. The bond cleavage occurs on either side
of the carbonyl carbon.
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+ Path A: Cleavage between Carbonyl and Ring B yields the hydroxybenzoyl cation (m/z 121).
Since Ring A is not deuterated, this fragment has no mass shift.

+ Path B: Cleavage between Carbonyl and Ring A yields the benzoyl cation (m/z 110). Since
Ring B is deuterated, this fragment shifts by +5 Da.

Critical Validation Step: If your spectrum shows a significant signal at m/z 105 for the d5-
standard, it indicates the presence of unlabeled impurity (dO).

Visualization: Fragmentation Pathway

Precursor lon [M+H]+
m/z 204.1

(Ring A-H4 + Ring B-D5)

Cleavage at Ring B \ Cleavage at Ring A

Fragment A (Quantifier) Fragment B (Qualifier)

m/z 121.0 m/z 110.0
[HO-C6H4-CO])+ [C6D5-COJ+

Neutral Loss Neutral Loss
C6D5H (Benzene-d5) C6H50H (Phenol)

Click to download full resolution via product page

Figure 1: ESI+ Fragmentation pathway showing the origin of mass-shifted and non-shifted ions.

Experimental Protocol: LC-MS/MS Optimization
¢ Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

¢ Concentration: 1 pg/mL (Direct Infusion).
e Source Parameters:

o lonization: ESI Positive.
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o Spray Voltage: 3500 V.
o Capillary Temp: 300°C.

e Collision Energy (CE): Ramp CE from 10 to 40 eV to maximize the abundance of m/z 121
and 110.

Nuclear Magnetic Resonance (NMR) Data

NMR confirms the absence of protons on Ring B, validating the "d5" isotopic purity.

NMR Spectrum (400 MHz, DMSO- )

In the parent compound, the aromatic region is complex due to the overlap of Ring A and Ring
B protons. In the d5-labeled compound, Ring B is silent, dramatically simplifying the spectrum.

Chemical Shift
( . . . Difference
Multiplicity Integration Assignment
from Parent
» Ppm)
10.45 Broad Singlet 1H Phenolic -OH Unchanged
Doublet ( Simplified (No
7.68 2H Ring A (H-2, H-6)  overlap with Ring
) B)
Doublet (
6.90 2H Ring A (H-3, H-5)  Unchanged
)
) Diagnostic Loss
7.50 - 7.80 ABSENT OH Ring B (Phenyl)

of 5H

Interpretation: The spectrum should display a clean AA'BB' system (two doublets) for the
hydroxyphenyl ring. Any signals in the 7.50-7.60 ppm range (multiplets) indicate incomplete
deuteration (

impurities).
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NMR Spectrum (100 MHz, DMSO- )

Deuteration causes signal splitting (C-D coupling) and isotope shifts.
e Carbonyl (C=0): ~194.5 ppm (Singlet).
e Ring A (Phenol): Sharp singlets at ~162.0 (C-OH), 132.5, 129.0, 115.5 ppm.
e Ring B (Deuterated):
o Signals will appear as triplets (

)

o Intensity will be significantly lower due to the lack of Nuclear Overhauser Effect (NOE) and
splitting.

o Chemical shifts will be slightly upfield (0.1-0.5 ppm) compared to the parent.

Infrared Spectroscopy (IR) Data

IR spectroscopy provides a rapid "fingerprint" check for the Carbon-Deuterium bond.

Wavenumber (
Functional Group Note

)

O-H Stretch 3200 — 3400 Broad, strong (Phenol).

Diagnostic. Absent in

C-D Stretch 2260 — 2280
unlabeled parent.
C=0 Stretch 1640 — 1650 Conjugated ketone.
C=C Aromatic 1590 - 1610 Ring breathing.
C-H Stretch 3050 Weak (only from Ring A).

Protocol: Use ATR (Attenuated Total Reflectance) on the neat solid. The appearance of the
band at ~2270 cm~! confirms deuteration.
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Summary of Validation Workflow

This diagram outlines the logical flow for certifying the material before use in bioanalysis.

LC-MS/MS
(ESH)

0
&

Check: Integration lo (dO present) Rej
Total Ar-H = 4.0? R

Synthesized 1H NMR
ds-Standard (DMSO-d6)

Click to download full resolution via product page

Figure 2: Quality Control decision tree for (4-Hydroxyphenyl)(phenyl)methanone-d5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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